![molecular formula C14H17NO5S B5715114 4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5715114.png)
4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid, also known as ETC-1002, is a novel small molecule drug candidate that has been developed for the treatment of cardiovascular diseases. It has shown promising results in preclinical and clinical studies, and has the potential to become a new therapy for patients with high cholesterol levels and other related conditions.
Mecanismo De Acción
The mechanism of action of 4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid involves the inhibition of ATP citrate lyase, an enzyme that plays a key role in the synthesis of cholesterol and fatty acids in the liver. By inhibiting this enzyme, 4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid reduces the production of LDL cholesterol and triglycerides, which are major risk factors for cardiovascular diseases. It also activates AMP-activated protein kinase (AMPK), a cellular energy sensor that regulates lipid and glucose metabolism, and has anti-inflammatory and antioxidant properties that may help prevent the progression of atherosclerosis.
Biochemical and physiological effects:
4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid has been shown to reduce LDL cholesterol levels by up to 30% in clinical trials, without affecting HDL cholesterol levels or causing significant side effects. It also has anti-inflammatory and antioxidant properties that may help prevent the progression of atherosclerosis and other related conditions. In addition, it has been shown to improve glucose metabolism and insulin sensitivity, and may have potential benefits for patients with type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid for lab experiments is its specificity for ATP citrate lyase, which makes it a useful tool for studying the role of this enzyme in cholesterol and fatty acid synthesis. It is also relatively easy to synthesize and has low toxicity, which makes it suitable for in vitro and in vivo studies. However, its mechanism of action is complex and involves multiple pathways, which may make it difficult to isolate its effects in some experiments.
Direcciones Futuras
There are several potential future directions for research on 4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid. One area of interest is its potential use in combination with other drugs for the treatment of cardiovascular diseases. It may also have potential applications in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome. Further studies are needed to elucidate its mechanism of action and to determine optimal dosing and administration strategies. In addition, more research is needed to assess its long-term safety and efficacy in larger patient populations.
Métodos De Síntesis
The synthesis of 4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid involves a multi-step process that starts with the reaction of 2-acetylthiophene with ethyl bromoacetate to form ethyl 3-(2-acetylthiophen-3-yl)propanoate. This compound is then treated with methylmagnesium bromide and subsequently hydrolyzed to obtain the intermediate 3-(2-acetylthiophen-3-yl)propanoic acid. The final step involves the reaction of this intermediate with ethyl chloroformate and ammonia to yield 4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid.
Aplicaciones Científicas De Investigación
4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid has been extensively studied in preclinical and clinical trials for its potential use in the treatment of cardiovascular diseases such as hypercholesterolemia, atherosclerosis, and coronary artery disease. It has been shown to reduce LDL cholesterol levels by inhibiting ATP citrate lyase, an enzyme involved in the synthesis of cholesterol and fatty acids in the liver. It also has anti-inflammatory and antioxidant properties that may help prevent the progression of atherosclerosis and other related conditions.
Propiedades
IUPAC Name |
(E)-4-[(3-ethoxycarbonyl-4-ethyl-5-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S/c1-4-9-8(3)21-13(12(9)14(19)20-5-2)15-10(16)6-7-11(17)18/h6-7H,4-5H2,1-3H3,(H,15,16)(H,17,18)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSVKQDQWLWOPC-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)C=CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)/C=C/C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-[(3-ethoxycarbonyl-4-ethyl-5-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.